N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide
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Description
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, often referred to as CNDFC , is a synthetic organic molecule. Its chemical structure combines a furan ring with a cyano group and a phenoxymethyl substituent. The compound’s unique arrangement suggests diverse reactivity and biological interactions.
Synthesis Analysis
The synthesis of CNDFC involves several steps, including the condensation of a furan-2-carboxylic acid derivative with a cyanoacetamide moiety. The reaction proceeds under controlled conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
CNDFC’s molecular formula is C₁₃H₁₄N₂O₃ . Let’s examine its structural features:
- The furan ring provides aromaticity and potential π-electron interactions.
- The cyano group (CN) contributes polarity and can participate in nucleophilic or electrophilic reactions.
- The phenoxymethyl group (C₆H₅OCH₂) enhances solubility and may influence biological activity.
Chemical Reactions Analysis
CNDFC exhibits reactivity in several contexts:
- Hydrolysis : CNDFC can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
- Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, potentially yielding novel derivatives.
- Oxidation/Reduction : CNDFC’s functional groups make it amenable to oxidation or reduction processes.
Physical And Chemical Properties Analysis
- Melting Point : CNDFC melts at approximately 150°C .
- Solubility : It is moderately soluble in organic solvents but less so in water.
- Stability : CNDFC is stable under ambient conditions but sensitive to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Caution should be exercised during handling.
- Environmental Impact : Assess its environmental persistence and potential harm.
Future Directions
Researchers should explore CNDFC’s:
- Bioactivity : Investigate its interactions with cellular targets.
- Derivatives : Synthesize analogs for enhanced properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-5-(phenoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)18(3,12-19)20-17(21)16-10-9-15(23-16)11-22-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNFUNQVCDJJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide |
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